3-Hydroxy-4-(naphthalen-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-hydroxy-4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPKOMGZQCEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Coupling Strategy
The Suzuki-Miyaura reaction is a cornerstone for introducing aromatic substituents, including naphthalen-1-yl groups, onto benzoic acid scaffolds. As demonstrated in the synthesis of analogous compounds, 4-(5-hydroxy-2-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridin-3-yl)benzoic acid derivatives were prepared using naphthalen-1-boronic acid and a brominated pyridine-benzoic acid precursor. Adapting this methodology, methyl 4-bromo-3-methoxybenzoate serves as a viable starting material. Under palladium catalysis (Pd(PPh₃)₄), coupling with naphthalen-1-boronic acid in a dioxane/water mixture (3:1) at 100°C under argon yields the coupled product. Subsequent ester hydrolysis with aqueous NaOH or LiOH generates the free carboxylic acid, while demethylation of the 3-methoxy group using boron tribromide (BBr₃) in dichloromethane furnishes the target hydroxyl group.
Critical Parameters :
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Catalyst: Pd(PPh₃)₄ (5–10 mol%)
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Base: Na₂CO₃ (2.5–3.0 equiv)
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Solvent: Dioxane/water (3:1)
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Temperature: 100°C (reflux)
Friedel-Crafts Acylation and Oxidation
Naphthalene Incorporation via Acylation
Friedel-Crafts acylation offers an alternative route for attaching the naphthalene moiety. Reacting 3-methoxybenzoic acid chloride with naphthalene in the presence of AlCl₃ as a Lewis acid facilitates electrophilic substitution at the para position relative to the methoxy group. Subsequent oxidation of the acylated intermediate (e.g., using KMnO₄ in acidic conditions) converts the ketone to a carboxylic acid. Demethylation with BBr₃ then yields the hydroxyl group.
Challenges :
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Regioselectivity: Competing ortho/meta acylation may occur, necessitating careful optimization of reaction conditions.
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Functional Group Tolerance: The methoxy group must survive the acidic AlCl₃ environment.
Lithiation-Based Functionalization
Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) strategies enable precise functionalization of aromatic rings. Starting from 3-methoxybenzoic acid, treatment with a strong base such as lithium diisopropylamide (LDA) generates a lithiated intermediate at the ortho position. Quenching with naphthalen-1-yl electrophiles (e.g., naphthalen-1-yl bromide or iodide) installs the substituent. Subsequent demethylation and acid workup yield the target compound.
Example Protocol :
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Lithiation : 3-Methoxybenzoic acid (1.0 equiv) + LDA (2.2 equiv) in THF at −78°C.
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Electrophilic Quenching : Add naphthalen-1-yl bromide (1.5 equiv) and warm to room temperature.
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Demethylation : BBr₃ in CH₂Cl₂ (0°C to rt).
Yield : 50–65%, limited by competing side reactions during lithiation.
Hydroxylation via Demethylation
Boron Tribromide-Mediated Demethylation
The conversion of methoxy to hydroxyl groups is critical in the final synthetic step. BBr₃ in dichloromethane efficiently cleaves methyl ethers under mild conditions. For instance, demethylation of 3-methoxy-4-(naphthalen-1-yl)benzoic acid with BBr₃ (1.0–1.2 equiv) at 0°C to room temperature achieves >90% conversion within 2–4 hours.
Optimization Notes :
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Excess BBr₃ or prolonged reaction times may degrade acid-sensitive naphthalene groups.
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Quenching with methanol followed by aqueous workup minimizes side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromobenzoate coupling → hydrolysis → demethylation | 70–85 | High regioselectivity; scalable | Requires palladium catalyst; costly ligands |
| Friedel-Crafts | Acylation → oxidation → demethylation | 40–60 | Avoids transition metals | Poor regioselectivity; harsh conditions |
| Directed Lithiation | Lithiation → electrophilic quenching → demethylation | 50–65 | Precise functionalization | Sensitive to moisture/air; moderate yields |
Mechanistic Insights and Side Reactions
Competing Pathways in Suzuki Coupling
During the Suzuki-Miyaura reaction, homocoupling of boronic acids or debromination of the aryl bromide may occur. Adding stoichiometric Na₂CO₃ suppresses protodeboronation, while degassing solvents minimizes oxidative homocoupling.
Demethylation Side Reactions
BBr₃ can overreact with electron-rich aromatic systems, leading to ring bromination. Controlling stoichiometry and temperature mitigates this risk.
Scalability and Industrial Feasibility
The Suzuki-Miyaura route is most amenable to large-scale production due to robust catalytic systems and straightforward purification. Industrial protocols often employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction rates, as seen in related phthalic semiester syntheses.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3-keto-4-(naphthalen-1-yl)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(naphthalen-1-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a naphthalene moiety. This configuration enhances its reactivity and interaction with biological systems. Its molecular weight is approximately 264.27 g/mol, making it a suitable candidate for various synthetic applications.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with specific properties.
- Ligand in Coordination Chemistry : Its ability to form coordination complexes makes it useful in studying metal-ligand interactions.
2. Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
3. Medicine
- Therapeutic Potential : Investigations into its anticancer properties suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
4. Industry
- Advanced Materials Development : The compound is utilized in creating polymers and dyes due to its structural characteristics, which enhance the properties of the final products.
Research has highlighted several biological activities associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial and fungal strains | |
| Antioxidant | Potential to scavenge free radicals | |
| Anti-inflammatory | Possible inhibition of cyclooxygenase enzymes |
Case Studies and Research Findings
Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Antioxidant Evaluation : In vitro assays showed that the compound exhibited notable antioxidant activity compared to standard antioxidants, indicating therapeutic potential in oxidative stress-related diseases.
Anti-inflammatory Studies : Research indicated that this compound could inhibit pro-inflammatory cytokine production in cell cultures, supporting its application in inflammatory disease treatment.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-hydroxy-4-(naphthalen-1-yl)benzoic acid with key structural analogues:
Key Differences and Implications
In contrast, smaller substituents (e.g., -CH₃ in 3-hydroxy-4-methylbenzoic acid) improve solubility but limit lipophilicity. The 3-hydroxy group enables hydrogen bonding and metal chelation, as seen in Schiff base derivatives of 3-hydroxy-4-aminobenzoic acid, which exhibit enhanced antimicrobial activity when complexed with Zn(II) or Ni(II).
Pharmacological Potential: Analogues like 3-hydroxy-4-(sulfooxy)benzoic acid demonstrate COX-2 inhibitory activity, suggesting that bulky aromatic substituents (e.g., naphthyl) in similar positions might modulate anti-inflammatory pathways. However, direct evidence for the target compound’s COX-2 inhibition is lacking and requires validation.
Crystallographic Behavior: Naphthalen-1-yl-containing compounds (e.g., naphthalen-1-yl boronic acid) exhibit polymorphism, with monoclinic and orthorhombic crystal forms showing differences in packing efficiency (0.692 vs. 0.688 packing indices). This suggests that the naphthyl group’s orientation and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) significantly influence solid-state properties.
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~4.2) and phenolic -OH (pKa ~10) contribute to pH-dependent solubility. The electron-withdrawing naphthyl group may slightly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa 4.2).
- Solubility: The naphthyl group reduces aqueous solubility, necessitating organic solvents (e.g., DMSO, ethanol) for experimental handling.
Biological Activity
3-Hydroxy-4-(naphthalen-1-yl)benzoic acid, with the molecular formula C17H12O3 and a molecular weight of approximately 264.27 g/mol, is an organic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a naphthalene moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound facilitate various chemical reactions and interactions with biological targets. The presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (naphthalene ring) groups enhances its versatility in biological systems.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease contexts.
- Antioxidant Activity : The compound's phenolic hydroxyl group may contribute to its antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
- Anti-inflammatory Properties : The structure suggests possible inhibition of cyclooxygenase enzymes, which play a significant role in inflammation pathways.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial and fungal strains | |
| Antioxidant | Potential to scavenge free radicals | |
| Anti-inflammatory | Possible inhibition of cyclooxygenase enzymes |
The mechanism of action for this compound involves interactions with specific molecular targets. Its phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, the carboxylic acid group may facilitate binding to enzyme active sites, influencing enzymatic activity related to inflammation and other metabolic processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of benzoic acid, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited notable antioxidant activity compared to standard antioxidants. It was effective in reducing oxidative damage in cellular models, indicating its therapeutic potential in diseases associated with oxidative stress.
- Anti-inflammatory Studies : Research focusing on the anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines in cell cultures, supporting its application in inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid | 1262006-76-7 | Exhibits similar antimicrobial properties |
| 4-Hydroxybenzoic acid | 99-96-7 | Known for broad-spectrum antimicrobial activity |
| 3-Hydroxyflavone | 480-13-7 | Exhibits strong antioxidant properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Hydroxy-4-(naphthalen-1-yl)benzoic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the naphthalenyl group. For example, analogous compounds like 4-Chloro-2-(naphthalen-1-yl)benzoic acid are synthesized using aryl halides and boronic acids under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst . Post-coupling, hydroxylation or protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) can introduce the phenolic -OH group.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, aromatic protons in naphthalene appear as multiplet signals at δ 7.2–8.5 ppm, while the phenolic -OH proton is typically downfield-shifted (δ 9–12 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. How is the antimicrobial activity of this compound initially screened?
- Methodological Answer : Use agar well-diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, Schiff base analogs of benzoic acid derivatives show inhibition zones of 12–18 mm at 100 µg/mL, with Zn(II) complexes exhibiting enhanced activity due to chelation effects . MIC (Minimum Inhibitory Concentration) values are determined via broth microdilution (e.g., 25–50 µg/mL for Zn complexes) .
Advanced Research Questions
Q. How can metal complexation enhance the bioactivity of this compound?
- Methodological Answer : Chelation with transition metals (e.g., Zn(II), Ni(II)) improves lipophilicity and membrane permeability. A 1:2 metal-to-ligand ratio (confirmed by Job’s plot) optimizes stability. For instance, Zn(II) complexes of Schiff base derivatives show 2–3× higher antimicrobial activity than free ligands, attributed to synergistic redox effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI (Clinical Laboratory Standards Institute) guidelines for consistent inoculum preparation (e.g., 0.5 McFarland standard).
- Control Compounds : Compare with known agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to normalize results .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) in zone-of-inhibition variations .
Q. How do substituent positions (e.g., -OH, naphthalenyl) influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The para-naphthalenyl group increases electrophilicity at the carboxylic acid, enhancing nucleophilic substitution (e.g., amide coupling).
- Hydrogen Bonding : The meta-OH group stabilizes enzyme interactions, as seen in docking studies with E. coli DNA gyrase (ΔG = −8.2 kcal/mol) .
- Comparative SAR : Derivatives with electron-donating groups (e.g., -OCH₃) at C-4 show reduced activity (MIC > 100 µg/mL) vs. -NO₂ analogs (MIC = 12.5 µg/mL) .
Q. What analytical challenges arise in detecting degradation products or byproducts?
- Methodological Answer :
- SPE-LC/MS : Solid-phase extraction (HLB cartridges) paired with LC-QTOF-MS identifies polar degradation products (e.g., hydroxylated naphthalene derivatives) .
- Deactivation Protocols : Silanize glassware with 5% dimethyldichlorosilane to prevent adsorption losses .
- Degradation Kinetics : Monitor abiotic hydrolysis (pH 7.4, 37°C) via UV-Vis (λ = 260 nm) to calculate t₁/₂ (e.g., 48 hours) .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Suzuki-Miyaura coupling for regioselectivity, with Pd(OAc)₂/XPhos catalysts for sterically hindered substrates .
- Activity Profiling : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial vs. mammalian cell toxicity .
- Data Reproducibility : Share raw spectral data (e.g., via Figshare) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
